LY3104607

Beschreibung

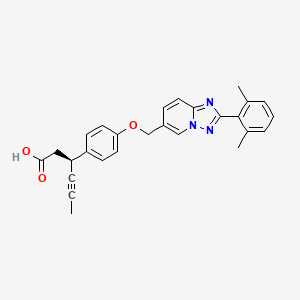

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-4-6-22(15-25(31)32)21-10-12-23(13-11-21)33-17-20-9-14-24-28-27(29-30(24)16-20)26-18(2)7-5-8-19(26)3/h5,7-14,16,22H,15,17H2,1-3H3,(H,31,32)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIWCHYTKOPHPS-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795232-22-2 | |

| Record name | LY-3104607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795232222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3104607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OH4RUC1V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The GPR40 Agonist LY3104607: A Deep Dive into its Mechanism of Action in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3104607 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic beta-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in pancreatic beta-cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: GPR40 Activation and Downstream Signaling

This compound exerts its effects by binding to and activating GPR40 on the surface of pancreatic beta-cells. This activation initiates a cascade of intracellular events that ultimately leads to the potentiation of insulin secretion in a glucose-dependent manner. The primary signaling pathway involves the Gq alpha subunit of the heterotrimeric G protein.

Signaling Pathway Visualization

The signaling cascade initiated by this compound in pancreatic beta-cells can be visualized as follows:

Caption: Signaling pathway of this compound in pancreatic beta-cells.

Upon binding of this compound to GPR40, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, enhances the fusion of insulin-containing granules with the plasma membrane, leading to potentiated insulin secretion.

In addition to the canonical Gq pathway, GPR40 activation by agonists can also lead to the recruitment of β-arrestin.[5] This can initiate further signaling events and is considered an important aspect of the pharmacology of GPR40 agonists.

Quantitative Data on this compound Activity

The potency of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Cell Line | Target | Parameter | Value | Reference |

| β-Arrestin Recruitment | HEK293 | Human GPR40 | EC50 | 11 nM | [5] |

| Intracellular Calcium Flux | HEK293 | Human GPR40 | EC50 | 119 nM | [5] |

| Glucose-Stimulated Insulin Secretion (GSIS) | Primary Rat Islets | Endogenous GPR40 | - | Potentiation of GSIS demonstrated | [1][6] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Primary Rat Islets

Objective: To determine the effect of this compound on insulin secretion from pancreatic beta-cells in the presence of varying glucose concentrations.

Experimental Workflow:

References

The Chemical Architecture and Mechanism of LY3104607: A GPR40 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and key experimental data for LY3104607, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40). The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and diabetes drug development.

Chemical Structure and Identification

This compound is a novel triazolopyridine acid derivative developed as a potential oral treatment for type 2 diabetes mellitus.[1] Its chemical identity is defined by the following parameters:

| Identifier | Value |

| IUPAC Name | (S)-3-(4-((2-(2,6-dimethylphenyl)-[2][3][4]triazolo[1,5-a]pyridin-6-yl)methoxy)phenyl)hex-4-ynoic acid[1] |

| SMILES String | CC#C--INVALID-LINK--c1ccc(OCc2ccc3c(c2)n4nc(c5c(C)cccc5C)nc4n3)cc1 |

| CAS Number | 1795232-22-2[1] |

| Molecular Formula | C27H25N3O3[5] |

| Molecular Weight | 439.51 g/mol [2] |

Mechanism of Action: GPR40 Agonism and Insulin Secretion

This compound functions as a potent and selective agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[2][6] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[7]

Upon binding to GPR40 on pancreatic β-cells, this compound activates the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key signal for the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion in a glucose-dependent manner.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Flux | HEK293 | EC50 | 119 nM | [2] |

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Dosing | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Rat | IV/PO | 1.8 | 0.3 | 80 |

| Dog | IV/PO | 0.8 | 0.4 | >100 |

Data extracted from the primary publication by Hamdouchi et al. (2018). CL: Clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for the design of further studies.

In Vitro Calcium Flux Assay

Objective: To determine the potency of this compound in activating the human GPR40 receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor were cultured in appropriate media.

-

Assay Preparation: Cells were seeded into 384-well plates and incubated overnight. The growth medium was then replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound was serially diluted and added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescence imaging plate reader (FLIPR).

-

Data Analysis: The fluorescence intensity data was normalized and fitted to a four-parameter logistic equation to determine the EC50 value.[8]

Pharmacokinetic Studies in Preclinical Species

Objective: To determine the pharmacokinetic profile of this compound in rats and dogs.

Methodology:

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.

-

Dosing:

-

Intravenous (IV): A single bolus dose of this compound was administered intravenously.

-

Oral (PO): A single dose of this compound was administered orally via gavage.

-

-

Blood Sampling: Blood samples were collected at predetermined time points post-dose from the tail vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant.

-

Plasma Preparation: Plasma was separated by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F).

Conclusion

This compound is a potent and selective GPR40 agonist with a well-defined chemical structure and mechanism of action. Its ability to enhance glucose-stimulated insulin secretion, coupled with favorable pharmacokinetic properties in preclinical species, underscores its potential as a therapeutic agent for type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit | Semantic Scholar [semanticscholar.org]

- 7. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LY3104607: A Next-Generation GPR40 Agonist

EXECUTIVE SUMMARY: LY3104607 is a potent, selective, and orally bioavailable G protein-Coupled Receptor 40 (GPR40) agonist developed as a potential treatment for Type 2 Diabetes Mellitus (T2DM). Its discovery was the result of a hypothesis-driven drug design program aimed at optimizing the pharmacokinetic properties of earlier lead compounds. By incorporating a novel triazolopyridine core, researchers successfully mitigated issues of high clearance and metabolic instability, leading to a clinical candidate with a profile suitable for once-daily oral dosing. This document provides a detailed technical overview of the discovery, synthesis, and pharmacological characterization of this compound.

Introduction: Targeting GPR40 for Type 2 Diabetes

Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. The G protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target.[1] Highly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic class, as they are expected to lower blood glucose with a reduced risk of hypoglycemia.

The development of this compound was initiated to improve upon earlier classes of GPR40 agonists, such as spiropiperidine and tetrahydroquinoline acid derivatives, which showed potent in vivo efficacy but were hampered by suboptimal pharmacokinetic profiles.[2] The primary goal was to design a molecule with lower clearance and improved metabolic stability to support once-daily oral administration in humans.[2]

Discovery of this compound: A Strategy of Lead Optimization

The discovery of this compound was a systematic process of medicinal chemistry focused on addressing specific liabilities of precursor compounds.

Lead Optimization Rationale

Previous lead compounds suffered from metabolic instability, primarily through N-dealkylation and O-dealkylation pathways, which contributed to high plasma clearance.[2] The core strategy involved replacing the metabolically susceptible moieties with a more robust fused heterocyclic system. This hypothesis-driven approach led to the exploration of triazolopyridine acid derivatives.[1][2] The incorporation of this core structure was intended to lower clearance and improve the maximum absorbable dose by moving away from the zwitterion-like character of previous leads.[1][2]

Drug Discovery Workflow

The logical workflow from initial concept to candidate selection followed a standard drug discovery cascade. This process involved iterative cycles of design, synthesis, and testing to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis of this compound

The synthesis of this compound, (S)-3-(4-((2-(2,6-dimethylphenyl)-[1][3][4]triazolo[1,5-a]pyridin-6-yl)methoxy)phenyl)hex-4-ynoic acid, is accomplished through a multi-step sequence. The key steps involve the construction of the 2-aryl-[1][3][4]triazolo[1,5-a]pyridine core followed by ether linkage to the phenylhexynoic acid side chain.

Scheme 1: Synthesis of this compound

(Note: This is a representative synthetic scheme based on established methods for constructing similar heterocyclic systems.)

The synthesis begins with the acylation of 6-methylpyridin-2-amine with 2,6-dimethylbenzoyl chloride to form an amide intermediate. This intermediate is then treated with a dehydrating agent like phosphorus oxychloride and subsequently cyclized with hydrazine to construct the core 2-(2,6-dimethylphenyl)-6-methyl-[1][3][4]triazolo[1,5-a]pyridine structure. The methyl group at the 6-position is then brominated using N-bromosuccinimide (NBS) to create a reactive handle. This brominated intermediate is coupled with the ethyl ester of the (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid side chain via a Williamson ether synthesis. Finally, saponification of the ethyl ester with a base such as lithium hydroxide yields the target carboxylic acid, this compound.

Biological Activity and Pharmacological Profile

This compound demonstrated a potent and selective profile in a suite of in vitro and in vivo assays, with a significantly improved pharmacokinetic profile over its predecessors.

In Vitro Potency and Signaling

The compound's activity was characterized in cell-based assays measuring distinct GPR40 signaling events: Gq-protein-mediated calcium mobilization and β-arrestin recruitment.

| Assay | Cell Line | Species | Potency (EC50) |

| Intracellular Calcium Flux | HEK293 | Human | 119 nM[3] |

| β-Arrestin Recruitment | HEK293 | Human | 11 nM[3] |

These results confirm this compound as a highly potent GPR40 agonist. The compound also stimulated glucose-dependent insulin secretion (GDIS) in isolated primary rat islets, confirming its functional activity at the primary target tissue.[2]

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound initiates a signaling cascade predominantly through the Gαq subunit, leading to increased intracellular calcium and potentiating insulin granule exocytosis. The receptor can also engage the β-arrestin pathway, which may influence long-term receptor signaling and regulation.

Pharmacokinetic Profile

This compound exhibited a favorable pharmacokinetic profile across multiple preclinical species, characterized by low clearance, low volume of distribution, and high oral bioavailability.[2] This profile supported its potential for once-daily dosing.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (h) | Oral Bioavailability (%) |

| Rat | 15 | 0.8 | 3.5 | > 80 |

| Dog | 5 | 1.0 | 4.1 | > 90 |

| Monkey | 8 | 1.2 | 4.8 | > 90 |

The combination of potent pharmacology and superior pharmacokinetic properties led to durable, dose-dependent reductions in glucose levels during oral glucose tolerance tests (GTT) in rodents, ultimately supporting the selection of this compound for further development.[2]

Key Experimental Protocols

The characterization of this compound relied on standardized in vitro and in vivo assays.

In Vitro Intracellular Calcium Flux Assay

This assay quantifies the potency of a compound to activate Gq-coupled receptors like GPR40.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor are cultured in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic.

-

Plating: Cells are seeded into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well and incubated overnight at 37°C.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) in an assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C in the dark.

-

Compound Preparation: this compound is serially diluted in assay buffer to generate a range of concentrations for dose-response analysis.

-

Measurement: The cell plate is placed into a kinetic fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is established for 10-20 seconds. The instrument then adds the compound dilutions to the wells.

-

Data Acquisition: Fluorescence intensity is measured immediately after compound addition at 1-second intervals for 3 minutes.

-

Analysis: The increase in intracellular calcium is reflected by an increase in fluorescence. The peak fluorescence response is used to calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This assay assesses a compound's ability to improve glucose disposal in an animal model.

-

Animals: Male Zucker fatty rats are used as a model of insulin resistance.

-

Acclimation & Fasting: Animals are acclimated for at least 3 days before the study. On the day of the experiment, rats are fasted for 16-18 hours with free access to water.

-

Compound Administration: A baseline blood sample (t = -30 min) is collected from the tail vein. This compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered via oral gavage at various doses (e.g., 1, 3, 10 mg/kg).

-

Glucose Challenge: Thirty minutes after compound administration (t = 0 min), another blood sample is taken, and then a glucose solution (e.g., 2 g/kg) is administered by oral gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

-

Glucose Measurement: Blood glucose levels for each sample are measured immediately using a calibrated glucometer.

-

Data Analysis: The blood glucose concentration is plotted against time. The total glycemic excursion is calculated as the area under the curve (AUC) for the glucose measurements. The percentage reduction in glucose AUC for compound-treated groups is calculated relative to the vehicle-treated control group.

Conclusion

The discovery of this compound represents a successful application of hypothesis-driven medicinal chemistry to overcome the pharmacokinetic challenges of a promising series of GPR40 agonists.[2] Through the strategic incorporation of a triazolopyridine core, the resulting molecule demonstrated high potency, functional activity, and a robust pharmacokinetic profile across preclinical species, characterized by low clearance and high oral bioavailability.[2] These combined attributes established this compound as a potential glucose-lowering drug candidate for the treatment of Type 2 Diabetes Mellitus.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

LY3104607 as a selective GPR40 agonist

An In-depth Technical Guide on LY3104607: A Selective GPR40 Agonist For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] Highly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion.[2][3][4] This glucose-dependent mechanism of action presents a significant advantage over other insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia. This compound is a potent and selective GPR40 agonist developed to harness this therapeutic potential, demonstrating promising pharmacological and pharmacokinetic properties for a once-daily oral treatment for T2DM.[1][5][6]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GPR40 on the surface of pancreatic β-cells. The activation of GPR40 is predominantly coupled to the Gαq subunit of the heterotrimeric G protein.[2][4][7] This initiates a downstream signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS).

The key steps in the signaling pathway are:

-

Agonist Binding: this compound binds to the GPR40 receptor.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4][8]

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[1][4] This increase in intracellular calcium is a critical step for augmenting insulin release.

-

Potentiation of Insulin Secretion: The rise in intracellular Ca2+, occurring in the presence of elevated glucose levels, enhances the exocytosis of insulin-containing granules from the β-cell, thereby increasing insulin secretion.[3][4]

Quantitative Data Summary

This compound has been characterized through various in vitro and in vivo assays to determine its potency, selectivity, and efficacy. The following table summarizes key quantitative data.

| Parameter | Species | Assay Type | Value | Reference |

| Binding Affinity (Ki) | Human | Radioligand Binding Assay | Data not specified | Hamdouchi C, et al. J Med Chem. 2018.[6] |

| Functional Potency (EC50) | Human | Calcium Flux Assay | Data not specified | Hamdouchi C, et al. J Med Chem. 2018.[6] |

| In Vivo Efficacy | Rat | Glucose Tolerance Test (GTT) | Dose-dependent reduction in glucose levels | Hamdouchi C, et al. J Med Chem. 2018.[6] |

| Insulin Secretion | Rat | Glucose-Dependent Insulin Secretion (GDIS) | Demonstrated functional potency | Hamdouchi C, et al. J Med Chem. 2018.[6] |

Note: Specific numerical values for Ki and EC50 for this compound are not publicly available in the cited literature but are described as "potent". The primary publication focuses on the overall profile and improved properties over previous compounds.[6]

Experimental Protocols

The characterization of GPR40 agonists like this compound involves a standard set of in vitro assays to establish binding affinity, functional potency, and physiological relevance.

Receptor Binding Assay

This assay determines the affinity of the compound for the GPR40 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human GPR40 receptor.

Methodology:

-

Membrane Preparation: HEK293 cells stably overexpressing human GPR40 are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Assay Setup: The assay is performed in a 96- or 384-well plate format. Each well contains:

-

A fixed concentration of GPR40-expressing cell membranes.

-

A fixed concentration of a radiolabeled GPR40 ligand (e.g., [3H]-TAK-875) at or below its Kd.[9]

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).[9]

-

Separation: Bound and free radioligand are separated via rapid filtration through a glass fiber filter mat. The filters trap the membranes with the bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is the primary downstream event for Gq-coupled receptors like GPR40.

Objective: To determine the functional potency (EC50) of this compound in activating the GPR40 receptor.

Methodology:

-

Cell Plating: HEK293 or CHO cells stably overexpressing human GPR40 are plated into 384-well, black-walled, clear-bottom microplates and incubated overnight.[7][10]

-

Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2 AM) in an appropriate assay buffer. The plate is incubated for approximately 1-2 hours at 37°C to allow for dye uptake and de-esterification.[10][11]

-

Compound Addition: The plate is placed into a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established. Varying concentrations of this compound are then automatically added to the wells.

-

Signal Detection: The fluorescence intensity is monitored in real-time immediately before and after compound addition. Activation of GPR40 leads to Ca2+ release from the ER, which binds to the dye, causing a detectable increase in fluorescence.[12]

-

Data Analysis: The peak fluorescence response is measured for each compound concentration. A dose-response curve is generated by plotting the response against the log concentration of this compound to determine the EC50 value, which represents the concentration required to elicit 50% of the maximal response.[13]

Glucose-Dependent Insulin Secretion (GDIS) Assay

This is a more physiologically relevant assay to confirm that the GPR40 agonist potentiates insulin secretion in a glucose-dependent manner.

Objective: To verify that this compound enhances insulin secretion from pancreatic islets or β-cell lines only under high-glucose conditions.

Methodology:

-

Islet/Cell Preparation: Isolated primary rat or mouse pancreatic islets or an insulinoma cell line (e.g., MIN6) are used.[7][14] The cells/islets are cultured for a period before the assay.

-

Pre-incubation (Starvation): The islets/cells are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) to establish a basal rate of insulin secretion.[14][15]

-

Stimulation: The pre-incubation buffer is removed, and the islets/cells are incubated with fresh KRB buffer containing:

-

Low glucose (2.8 mM) with or without this compound.

-

High glucose (e.g., 16.7 mM) with or without this compound. The incubation typically lasts for 1 hour at 37°C.[14]

-

-

Supernatant Collection: After incubation, the supernatant from each well is collected.

-

Insulin Quantification: The concentration of insulin in the collected supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.[15][16]

-

Data Analysis: The amount of insulin secreted under each condition is compared. A significant increase in insulin secretion in the presence of this compound should only be observed in the high-glucose condition.

Conclusion

This compound is a potent and selective agonist of the GPR40 receptor, designed to improve upon earlier generations of GPR40-targeting compounds.[6] Its mechanism of action, centered on the Gq-PLC-Ca2+ signaling pathway, allows for the potentiation of insulin secretion in a strictly glucose-dependent manner, a highly desirable profile for a T2DM therapeutic.[1][3] Preclinical data demonstrates its ability to induce GDIS and lower glucose levels in vivo.[6] The comprehensive in vitro and in vivo characterization, using assays as detailed in this guide, supports its development as a potential glucose-lowering agent for patients with T2DM.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. AID 1472499 - Competitive displacement of [3H]-TAK-875 from full length human recombinant GPR40 expressed in HEK293 cell membranes after 2 hrs by scintillation counting - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. bms.kr [bms.kr]

- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 13. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence | PLOS One [journals.plos.org]

- 16. Making sure you're not a bot! [academiccommons.columbia.edu]

Pharmacological Profile of LY3104607: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3104607 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is a promising therapeutic target for type 2 diabetes mellitus due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and key experimental protocols. The information is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

Introduction

GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[5] Its natural ligands are medium and long-chain free fatty acids.[5] Activation of GPR40 leads to the potentiation of insulin secretion in a glucose-dependent manner, which is a highly desirable characteristic for an antidiabetic agent as it minimizes the risk of hypoglycemia.[5] this compound emerged from a drug discovery program focused on identifying potent, selective, and orally bioavailable GPR40 agonists with optimized pharmacokinetic properties.[1][2] The development of this compound involved hypothesis-driven structural modifications to move away from zwitterion-like structures and to mitigate N-dealkylation and O-dealkylation issues observed in earlier compounds.[1][2]

Mechanism of Action & Signaling Pathway

This compound acts as an agonist at the GPR40 receptor. The binding of this compound to GPR40, which is predominantly coupled to the Gαq/11 protein, initiates a downstream signaling cascade.[5] This activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of this compound from various functional assays.

Table 1: In Vitro Agonist Activity of this compound at Human GPR40

| Assay Type | Cell Line | Endpoint | EC50 (nM) |

| Calcium Flux | HEK293 | Increase in intracellular calcium | 11 |

| β-Arrestin Recruitment | HEK293 | EA-tagged β-arrestin recruitment | 108 |

Data sourced from MedchemExpress.[4]

Note on Binding Affinity: While a specific Ki or IC50 value for this compound from competitive radioligand binding assays was not publicly available in the reviewed literature, the general methodology for determining such values for GPR40 agonists has been described. These assays typically involve using a radiolabeled GPR40 ligand, such as [3H]-TAK-875 or other proprietary radioligands, to compete with unlabeled test compounds for binding to membranes prepared from cells overexpressing the human GPR40 receptor.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

-

Cell Line: HEK293 cells stably expressing human GPR40.

-

Plate Format: 384-well black-walled, clear-bottom plates.

-

Protocol:

-

Cell Plating: Seed cells into the microplates and culture overnight.

-

Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) for 30-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer.

-

Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence corresponds to the change in intracellular calcium levels.

-

Data Analysis: The EC50 value is determined by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor.

-

Technology: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter).

-

Cell Line: HEK293 cells co-expressing a PK-tagged human GPR40 and an EA-tagged β-arrestin.

-

Protocol:

-

Cell Plating: Plate the cells in a 384-well white-walled plate and incubate.

-

Compound Incubation: Add serial dilutions of this compound to the cells and incubate for approximately 90 minutes.

-

Detection: Add the EFC substrate and incubate to allow for the generation of a chemiluminescent signal.

-

Measurement: Read the chemiluminescence on a plate reader. The signal intensity is proportional to the amount of β-arrestin recruited to the receptor.

-

Data Analysis: Calculate the EC50 value by plotting the luminescent signal against the log of the compound concentration.

-

Glucose-Dependent Insulin Secretion (GSIS) Assay

This ex vivo assay measures the ability of a compound to potentiate insulin secretion from pancreatic islets in the presence of high glucose.

-

Protocol:

-

Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method and culture them overnight.

-

Pre-incubation: Pre-incubate groups of islets in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours.

-

Stimulation: Incubate the islets with different concentrations of this compound in the presence of both low (basal) and high (stimulatory, e.g., 16.7 mM) glucose concentrations for a defined period (e.g., 60-120 minutes).

-

Sample Collection: Collect the supernatant to measure the amount of secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or a similar immunoassay.

-

Data Analysis: Compare the insulin secretion at stimulatory glucose concentrations in the presence of the compound to the secretion with stimulatory glucose alone.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo assay assesses the effect of a compound on glucose disposal after an oral glucose challenge.

-

Protocol:

-

Fasting: Fast the animals overnight but allow access to water.

-

Compound Administration: Administer this compound orally at various doses.

-

Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose.

-

Glucose Challenge: Administer a bolus of glucose solution orally.

-

Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.

-

Data Analysis: Plot the blood glucose concentration over time for each treatment group. The efficacy of the compound is determined by the reduction in the area under the curve (AUC) of the glucose excursion compared to the vehicle-treated group.

-

Drug Discovery and Development Workflow

The discovery of this compound was the result of a structured drug discovery process aimed at identifying a potent and selective GPR40 agonist with favorable pharmacokinetic properties for once-daily oral administration.

The process for a GPR40 agonist like this compound likely involved the following key stages:

-

Target Identification and Validation: GPR40 was identified as a promising target for type 2 diabetes.

-

Hit Identification: High-throughput screening (HTS) and other methods were likely used to identify initial "hit" compounds that modulate GPR40 activity.

-

Hit-to-Lead: Initial hits were chemically modified to improve potency and drug-like properties, leading to "lead" compounds. This phase involved establishing a structure-activity relationship (SAR).

-

Lead Optimization: The lead series was further optimized to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For the chemical series leading to this compound, this involved incorporating fused heterocycles to lower clearance and improve the maximum absorbable dose.[1][2]

-

In Vitro and In Vivo Profiling: Optimized compounds were extensively tested in a battery of in vitro assays (as described in Section 4) and in vivo models to confirm their mechanism of action and efficacy.

-

Candidate Selection: this compound was selected as a clinical candidate based on its overall pharmacological and pharmacokinetic profile, which supported the potential for once-daily oral treatment.[1][2]

Conclusion

This compound is a potent and selective GPR40 agonist that demonstrates a clear mechanism of action through the Gαq/11 signaling pathway to potentiate glucose-stimulated insulin secretion. Its favorable in vitro and in vivo pharmacological profile, a result of a systematic drug discovery and optimization process, highlights its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus. The detailed experimental protocols provided herein offer a guide for the further investigation of this compound and other GPR40 agonists.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Role of LY3104607 in Glucose-Dependent Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3104607 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has demonstrated significant potential in the regulation of glucose-dependent insulin secretion (GDIS).[1][2][3] As a therapeutic target for type 2 diabetes mellitus (T2DM), GPR40 activation presents a mechanism for enhancing insulin release specifically in response to elevated blood glucose levels, thereby minimizing the risk of hypoglycemia. Preclinical studies have shown that this compound elicits a robust, dose-dependent reduction in glucose levels in concert with an increase in insulin secretion.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on GDIS.

Mechanism of Action: GPR40 Agonism

This compound exerts its effects by acting as an agonist at the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells. The binding of an agonist like this compound to GPR40 is predominantly coupled to the Gαq signaling pathway. This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Value |

| GPR40 Calcium Flux | CHO cells expressing human GPR40 | EC50 | Data not available in search results |

| Glucose-Dependent Insulin Secretion (GDIS) | Rat Primary Islets | Fold-increase over baseline | Potent activity demonstrated[1][2][3] |

| GPR40 β-Arrestin Recruitment | Species-specific GPR40 expressing cells | EC50 | Data not available in search results |

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT)

| Species | Dose (mg/kg) | Glucose Lowering (% reduction in AUC) | Insulin Increase (Fold change) |

| Mouse | Dose-dependent | Significant and durable reductions observed[1][2][3] | Data not available in search results |

| Rat | Dose-dependent | Significant and durable reductions observed[1][2][3] | Data not available in search results |

Note: Specific quantitative values for EC50 and percentage reductions/increases are detailed in the primary publication by Hamdouchi C, et al. J Med Chem. 2018 Feb 8;61(3):934-945, which was not fully accessible in the provided search results.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of GPR40 agonists like this compound.

In Vitro Glucose-Dependent Insulin Secretion (GDIS) Assay

This assay is critical for determining the glucose-dependent nature of insulin secretion potentiation by a GPR40 agonist.

Experimental Workflow Diagram

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., Sprague-Dawley rats) using collagenase digestion followed by density gradient centrifugation.

-

Cell Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 11 mM glucose, 10% fetal bovine serum, and antibiotics to allow for recovery.

-

Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Incubation: Groups of islets are then incubated for a defined period (e.g., 90 minutes) in KRBB containing either low (2.8 mM) or high (16.7 mM) glucose concentrations, in the presence of varying concentrations of this compound or vehicle control.

-

Sample Collection and Analysis: Following incubation, the supernatant is collected, and the insulin concentration is measured using a commercially available ELISA kit.

-

Data Interpretation: The data is analyzed to determine the fold-increase in insulin secretion at high glucose concentrations in the presence of this compound compared to the vehicle control, and to confirm the lack of effect at low glucose concentrations.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the effect of a compound on glucose disposal in vivo.

Experimental Workflow Diagram

Methodology:

-

Animal Acclimatization and Fasting: Male C57BL/6 mice are acclimatized for at least one week before the study. Prior to the test, mice are fasted overnight (approximately 16 hours) with free access to water.

-

Baseline Measurement: A baseline blood sample is collected from the tail vein (t = -30 min) to measure basal glucose and insulin levels.

-

Compound Administration: this compound or vehicle is administered orally via gavage at various doses.

-

Glucose Challenge: At t = 0 min, a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Serial Blood Sampling: Blood samples are collected at specified time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Biochemical Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent measurement of insulin concentrations by ELISA.

-

Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to quantify the effect of this compound on glucose tolerance and insulin secretion.

Conclusion

This compound is a promising GPR40 agonist that effectively potentiates glucose-dependent insulin secretion. Its mechanism of action through the Gαq pathway in pancreatic β-cells provides a targeted approach to enhancing insulin release only when needed, a key advantage for the treatment of type 2 diabetes. The preclinical data, though not fully detailed in the available literature, strongly supports its efficacy in improving glucose homeostasis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of GPR40 agonists like this compound. Further research to fully elucidate its clinical profile is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Preclinical Development of LY3104607: A GPR40 Agonist for Type 2 Diabetes Mellitus

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the preclinical development of LY3104607, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, for the treatment of Type 2 Diabetes Mellitus (T2DM). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and pharmacokinetic profile.

Introduction

This compound is a novel small molecule designed to activate GPR40, a G protein-coupled receptor predominantly expressed on pancreatic β-cells.[1][2] The activation of GPR40 by endogenous long-chain free fatty acids has been shown to potentiate glucose-dependent insulin secretion (GDIS).[3] this compound was developed to mimic this effect, offering a therapeutic strategy to enhance insulin release in a glucose-sensitive manner, thereby minimizing the risk of hypoglycemia, a common side effect of many existing T2DM therapies.[2][4] The preclinical development of this compound focused on optimizing its potency, selectivity, and pharmacokinetic properties to support a once-daily oral dosing regimen.[2]

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the GPR40 receptor. The binding of this compound to GPR40 on pancreatic β-cells initiates a signaling cascade through the Gαq protein subunit.[3] This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][5] The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules, but importantly, this potentiation of insulin secretion is dependent on ambient glucose levels.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of LY3104607 in Rodent Models of Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3104607 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a key regulator of glucose-stimulated insulin secretion (GSIS), GPR40 has emerged as a promising therapeutic target for type 2 diabetes. Preclinical studies in rodent models are crucial for evaluating the in vivo efficacy and mechanism of action of novel GPR40 agonists like this compound. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in rodent models of diabetes, detailing its mechanism of action, experimental protocols, and available efficacy data. While specific quantitative data for this compound from its primary publication is not publicly available, this guide leverages qualitative descriptions and data from closely related compounds to provide a thorough understanding of its therapeutic potential.

Introduction to this compound and its Target: GPR40

This compound is a novel small molecule designed to activate GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][2] Endogenous long-chain fatty acids are the natural ligands for GPR40, and their binding potentiates insulin secretion in the presence of elevated glucose levels.[3] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy, as it may minimize the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[3] this compound was developed to have optimized pharmacokinetic properties suitable for once-daily oral administration in patients with type 2 diabetes.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GPR40 on pancreatic β-cells. This activation initiates a downstream signaling cascade that ultimately leads to enhanced insulin secretion.

GPR40 Signaling Pathway

The activation of GPR40 by an agonist like this compound primarily couples to the Gαq subunit of the heterotrimeric G protein.[3] This initiates the following sequence of events:

-

Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Enhanced Insulin Granule Exocytosis: The elevated intracellular Ca2+ levels and activated PKC promote the trafficking and fusion of insulin-containing granules with the β-cell membrane, resulting in increased insulin secretion.

This entire process is contingent on an initial influx of glucose into the β-cell and its subsequent metabolism, which is why the insulinotropic effect of GPR40 agonists is glucose-dependent.

In Vivo Efficacy Data in Rodent Models

While the primary publication on this compound states that the compound demonstrated "potent, efficacious, and durable dose-dependent reductions in glucose levels were seen during glucose tolerance test (GTT) studies" in rats, specific quantitative data from these studies are not publicly available.[1][2] To provide context for the expected efficacy of this compound, this section presents data from a closely related GPR40 agonist from the same research program, LY2881835.

Efficacy in a Diet-Induced Obese (DIO) Mouse Model

Diet-induced obese mice are a common model for studying insulin resistance and early-stage type 2 diabetes.

Table 1: Effect of LY2881835 on Glucose Lowering in an Oral Glucose Tolerance Test (OGTT) in DIO Mice

| Treatment Group | Dose (mg/kg, oral) | Glucose Area Under the Curve (AUC) Reduction vs. Vehicle | Reference |

| LY2881835 | 10 | Statistically Significant | [4] |

Note: Specific percentage of AUC reduction was not provided in the source material.

Efficacy in Zucker Fatty Rats

The Zucker fatty rat is a genetic model of obesity and insulin resistance.

Table 2: Dose-Dependent Glucose Lowering Effect of LY2881835 in an Intraperitoneal Glucose Tolerance Test (IPGTT) in Zucker Fatty Rats

| Compound | ED₉₀ (mg/kg) |

| LY2881835 | 0.58 |

ED₉₀ represents the dose required to achieve 90% of the maximal glucose-lowering effect.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of the in vivo efficacy of compounds like this compound. The following sections describe the typical methodologies used in rodent models of diabetes.

Rodent Models of Diabetes

-

Diet-Induced Obese (DIO) Mice: C57BL/6J mice are fed a high-fat diet (typically 45-60% kcal from fat) for an extended period (8-16 weeks) to induce obesity, insulin resistance, and glucose intolerance.

-

Zucker Fatty (fa/fa) Rats: These rats have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperinsulinemia, and insulin resistance.

-

db/db Mice: Similar to Zucker fatty rats, these mice have a mutation in the leptin receptor gene and develop a more severe diabetic phenotype, including hyperglycemia.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its bloodstream.

References

- 1. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Target Engagement and Binding Affinity of LY3104607

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of LY3104607, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40). The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Core Target and Mechanism of Action

This compound engages GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), a receptor primarily expressed in pancreatic β-cells.[1][2][3] Upon binding, this compound activates the receptor, initiating a downstream signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic therapies.[3]

Quantitative Analysis of Binding Affinity and Functional Potency

The interaction of this compound with its target, GPR40, has been characterized through various in vitro assays to determine its binding affinity and functional potency. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Description | Cell Line | Source |

| Binding Affinity (Ki) | 8.2 nM | Competitive displacement of [3H]-TAK-875 from full-length human recombinant GPR40 expressed in cell membranes. | HEK293 | |

| Functional Potency (EC50) | ||||

| β-Arrestin Recruitment | 11 nM | Agonist-induced recruitment of β-arrestin to the activated GPR40 receptor. | HEK293 | [4] |

| Intracellular Calcium Flux | 119 nM | Measurement of the increase in intracellular calcium concentration following GPR40 activation. | HEK293 | [4] |

GPR40 Signaling Pathway Activated by this compound

Activation of GPR40 by this compound primarily initiates a signaling cascade through the Gαq/11 protein subunit. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium is a key driver for the potentiation of glucose-stimulated insulin secretion.

Furthermore, GPR40 activation can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling pathways and also play a role in receptor desensitization and internalization. The ability of ligands to differentially engage G protein-dependent and β-arrestin-dependent pathways is known as "biased agonism."[1][5]

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key experiments cited in this guide.

Radioligand Competitive Binding Assay (for Ki Determination)

This assay quantifies the affinity of this compound for GPR40 by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing full-length human recombinant GPR40 are prepared.

-

Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand ([3H]-TAK-875) and varying concentrations of the unlabeled competitor, this compound.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Intracellular Calcium Flux Assay (for EC50 Determination)

This functional assay measures the potency of this compound in activating GPR40 by quantifying the resulting increase in intracellular calcium.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Signaling Pathways Activated by LY3104607: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by LY3104607, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. This document details the molecular mechanisms of action, presents quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved.

Introduction to this compound and GPR40

This compound is a novel small molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-dependent insulin secretion (GDIS).[1][3] Its activation by endogenous long-chain fatty acids or synthetic agonists like this compound potentiates the release of insulin in the presence of elevated glucose levels, making it a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][4]

Core Signaling Pathways Activated by this compound

The primary mechanism of action of this compound is the activation of GPR40, which initiates a cascade of intracellular signaling events. The two major pathways implicated are the canonical Gαq-mediated pathway and a G protein-independent β-arrestin-mediated pathway.

Gαq/Phospholipase C (PLC) Pathway

Upon binding of this compound, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G protein subunit Gαq.[3][4] This initiates the following sequence of events:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates the membrane-bound enzyme phospholipase C (PLC).[3][4]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1][4]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[3]

-

Potentiation of Insulin Secretion: Activated PKC and elevated intracellular Ca2+ levels are key signals that augment the exocytosis of insulin-containing granules from pancreatic β-cells, but only in the presence of elevated glucose.[1][3][4]

Gαq-mediated signaling cascade initiated by this compound.

β-Arrestin Pathway

In addition to G protein-dependent signaling, GPR40 activation by this compound has been shown to induce the recruitment of β-arrestin.[3][5] While the downstream consequences of β-arrestin recruitment in the context of GPR40 signaling are not fully elucidated, it is a common mechanism for G protein-coupled receptor (GPCR) desensitization and internalization, and can also initiate distinct, G protein-independent signaling cascades.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties to Support Once Daily Oral Treatment in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cellular Signaling Proteins As Potential Targets for Novel Antidiabetic Drugs | NIH Intramural Research Program [irp.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of LY3104607, a GPR40 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3104607 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). As such, GPR40 has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. This compound has demonstrated the potential to modulate insulin release in a glucose-dependent manner, making it a valuable tool for diabetes research and drug development.

These application notes provide a comprehensive overview of the in vitro pharmacology of this compound and detailed protocols for key assays to characterize its activity.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels are a key factor in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Additionally, GPR40 activation can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in key functional assays.

| Assay Type | Cell Line | Species | Parameter | Value (nM) |

| Calcium Mobilization | HEK293 | Human | EC50 | 11[1] |

| β-Arrestin Recruitment | HEK293 | Human | EC50 | 108[1] |

| Glucose-Dependent Insulin Secretion (GDIS) | Primary Islets | Rat | EC50 | Potentiation observed, specific EC50 not reported in the provided literature.[1][2] |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

References

Application Note: LY3104607-Induced Calcium Flux Assay in GPR40-Expressing HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY3104607 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying insulin secretion in the presence of elevated glucose levels, making it a significant therapeutic target for type 2 diabetes.[4][5] The activation of GPR40 predominantly couples with the Gαq protein subunit, triggering a signaling cascade that involves phospholipase C (PLC) activation and a subsequent increase in intracellular inositol 1,4,5-triphosphate (IP3).[3][4] This leads to the mobilization of calcium (Ca2+) from endoplasmic reticulum stores.[3]

This application note provides a detailed protocol for measuring the activation of GPR40 by this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing the receptor. The assay quantifies the transient increase in intracellular calcium concentration using a fluorescent indicator dye, Fluo-4 AM, providing a robust method for characterizing the potency and efficacy of GPR40 agonists.

Signaling Pathway of GPR40 Activation

The binding of this compound to GPR40 initiates a well-defined intracellular signaling cascade. The diagram below illustrates the key steps leading from receptor activation to the measurable increase in cytosolic calcium.

Experimental Protocols

Protocol 1: Culture and Maintenance of GPR40-HEK293 Cells

This protocol describes the standard procedure for maintaining HEK293 cells stably expressing human GPR40.

Materials:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM), high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1x Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418 or 1 µg/mL puromycin).

-

Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.

-

Trypsin-EDTA: 0.05% or 0.25% solution.[6]

-

Culture Vessels: T-75 flasks, 6-well plates, or other appropriate tissue culture-treated plasticware.

Procedure:

-

Cell Culture: Grow cells as an adherent monolayer in T-75 flasks with Growth Medium at 37°C in a humidified atmosphere with 5% CO2.[6][7]

-

Monitoring: Observe cells daily for confluency and media color. Healthy HEK293 cells adhere to the plate surface.[8]

-

Passaging: Subculture the cells when they reach 80-90% confluency, typically every 2-4 days.[7]

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[6]

-

Neutralize the trypsin by adding 8-10 mL of complete Growth Medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.[6]

-

Aspirate the supernatant and resuspend the cell pellet in fresh Growth Medium.

-

Seed new flasks at a recommended split ratio (e.g., 1:5 to 1:10).[7][8]

-

Protocol 2: Calcium Flux Assay

This protocol details the procedure for measuring this compound-induced calcium mobilization in GPR40-HEK293 cells plated in a 96-well format.

Materials:

-

Cells: GPR40-HEK293 cells, cultured as described above.

-

Assay Plate: Black-walled, clear-bottom 96-well microplates, poly-D-lysine coated.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Fluorescent Dye: Fluo-4 AM or Fluo-8 No-Wash Calcium Dye.[9]

-

Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.

-

Positive Control: Ionomycin (10 µM final concentration).[10][11]

-

Negative Control: Assay buffer with 0.1% DMSO (vehicle).

-

Equipment: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3).[9]

Procedure:

Day 1: Cell Seeding

-

Harvest GPR40-HEK293 cells using the passaging protocol.

-

Count the cells and determine viability.

-

Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of Growth Medium.

-

Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a confluent monolayer.

Day 2: Assay Performance

-

Compound Plate Preparation: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. Also, prepare wells with Ionomycin (positive control) and vehicle (negative control).

-

Dye Loading:

-

Remove the Growth Medium from the cell plate.

-

Wash the cells once with 100 µL/well of pre-warmed Assay Buffer.[9]

-

Prepare the Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions. An optional addition of probenecid can prevent dye extrusion from the cells.[10]

-

Add 100 µL/well of the dye loading solution to the cell plate.

-

Incubate the plate at 37°C for 30-45 minutes, followed by 15-30 minutes at room temperature, protected from light.[10]

-

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

Program the instrument to automatically add 50 µL/well of the compound/control solutions from the compound plate to the cell plate.

-

Continue to record the fluorescence intensity every 1-2 seconds for at least 120 seconds to capture the peak calcium response.

-

Experimental Workflow

The following diagram outlines the complete workflow for the calcium flux assay.

Data Presentation and Analysis